molecular formula C13H8ClNOS B091198 Phenothiazine-10-carbonyl chloride CAS No. 18956-87-1

Phenothiazine-10-carbonyl chloride

Cat. No. B091198
CAS RN: 18956-87-1
M. Wt: 261.73 g/mol
InChI Key: MJRIZSDRKPPHTK-UHFFFAOYSA-N
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Description

Phenothiazine derivatives are a significant class of tricyclic aromatic compounds with extensive use in psychiatry as tranquilizers and neuroleptics. Phenothiazine-10-carbonyl chloride, in particular, is a derivative that has been studied for its reactivity with enzymes such as chymotrypsin and trypsin. The compound inactivates chymotrypsin through a stoichiometric reaction that is significantly faster than its reaction with trypsin. This specificity suggests that phenothiazine-10-carbonyl chloride can be used to probe the active site of chymotrypsin, providing insights into the enzyme's topography and mechanism of action .

Synthesis Analysis

The synthesis of phenothiazine derivatives can involve multiple steps, including reactions with halides and urea. For instance, phenothiazine can react with chloropropyl bromide to yield a 10-(3-chloropropyl)-10H-phenothiazine intermediate. This intermediate can further react with urea and substituted aromatic aldehydes to produce a series of azetidine-1-carboxamide derivatives. These synthetic pathways are confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry, demonstrating the versatility of phenothiazine as a scaffold for chemical modification .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is characterized by a tricyclic ring system with various substituents at the 2 and 10 positions. These modifications can significantly influence the physical and spectral properties of the compounds. The type of substituents can affect the intensity and shape of UV and fluorescence spectra, which are crucial for understanding the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Phenothiazine derivatives exhibit a range of chemical reactivities, including oxidation in acidic media and complexation with metal ions and organic compounds. These reactions are often utilized in chemical analysis due to the formation of well-defined ion-association complexes and color products. The reactivity of phenothiazine-10-carbonyl chloride with enzymes like chymotrypsin also highlights its potential as a specific inactivator, which can be attributed to its unique chemical structure and reactivity profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives, such as solubility, thermal stability, and electrochemical behavior, are influenced by their molecular structure. These properties are essential for their application in various fields, including psychiatry and analytical chemistry. The electrochemical properties of phenothiazine derivatives have been studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy, revealing complex kinetics and the influence of substituents on electrode reactions .

Scientific Research Applications

  • DNA Photocleavage Enhancement : Phenothiazine-10-carbonyl chloride, when reacted with mono-hydroxyl triaryl corrole, forms phenothiazine-corrole dyads that exhibit significantly enhanced DNA photocleavage activity, compared to corrole monomer precursors (Shi et al., 2010).

  • Inactivation of Chymotrypsin and Trypsin : Phenothiazine-N-carbonyl chloride can inactivate chymotrypsin and trypsin through a stoicheiometric reaction, with a notably faster reaction with chymotrypsin. This reaction has implications for understanding the active site topography of chymotrypsin (Erlanger et al., 1970).

  • Antimicrobial Activity : Novel phenothiazine derivatives, synthesized using Phenothiazine-10-carbonyl chloride, have shown significant antimicrobial activity. This is supported by molecular modeling that correlates with the experimental results (Fadda et al., 2015).

  • Antimicrobial and Antioxidant Properties : Derivatives synthesized from Phenothiazine-10-carbonyl chloride have demonstrated moderate to significant anti-bacterial and anti-fungal activity, as well as good antioxidant activity (Rajasekaran & Devi, 2012).

  • Reduction of Carbon-Halogen Bonds : 10-Phenylphenothiazine (PTH), related to Phenothiazine-10-carbonyl chloride, acts as an inexpensive, highly reducing metal-free photocatalyst for the reduction of carbon-halogen bonds (Discekici et al., 2015).

  • Cholinesterase Inhibition : N-10-carbonyl phenothiazine derivatives exhibit cholinesterase inhibitory activity, making them potential candidates for Alzheimer's disease treatment. These compounds can be prepared without significant neurotransmitter receptor interactions while retaining high potency as cholinesterase ligands (Darvesh et al., 2013).

  • Electrochemical Properties and Electropolymerization : Derivatives of phenothiazine, including those related to Phenothiazine-10-carbonyl chloride, show complex kinetics in electrode reactions and are involved in electropolymerization, influencing electrochemical applications (Kuzin et al., 2021).

  • Antibacterial and Antifungal Activities : Certain derivatives synthesized from Phenothiazine-10-carbonyl chloride exhibit significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Salvi et al., 2009).

  • Phenothiazine Derivative Electropolymerization : Electrochemical behavior studies of phenothiazine derivatives, including those based on Phenothiazine-10-carbonyl chloride, provide insights into their potential applications in electrochemical (bio)sensors (Kuzin et al., 2020).

  • Applications in Catalysis and Nanotechnology : Phenothiazine aggregates, related to Phenothiazine-10-carbonyl chloride, have applications in oxidative catalysis and synthesis of gold nanoparticles for potential use in Boolean logic operations (Santos et al., 2020).

Safety And Hazards

Phenothiazine-10-carbonyl chloride is classified as causing severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye protection .

properties

IUPAC Name

phenothiazine-10-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRIZSDRKPPHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172367
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazine-10-carbonyl chloride

CAS RN

18956-87-1
Record name Phenothiazine-10-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18956-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine-10-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-phenothiazine-10-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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